molecular formula C8H14ClNO2 B2873609 5-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride CAS No. 1909337-63-8

5-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride

Cat. No.: B2873609
CAS No.: 1909337-63-8
M. Wt: 191.66
InChI Key: WIHFQYQLWOGRON-UHFFFAOYSA-N
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Description

5-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride (CAS: 1909337-63-8 ) is a spirocyclic carboxylic acid derivative of significant interest in pharmaceutical research and organic synthesis. This compound features a unique spirocyclic architecture that incorporates a cyclopropane ring fused to a nitrogen-containing heterocycle, creating a rigid, three-dimensional scaffold . This structural rigidity is highly valued in medicinal chemistry for the exploration of three-dimensional chemical space and for designing conformationally constrained analogs with enhanced target binding selectivity and specificity . The molecule provides a carboxylic acid functional group, offering a versatile handle for further synthetic diversification through amide coupling or other derivatization reactions. The primary research application of this compound is as a key synthetic intermediate and building block in the preparation of biologically active molecules. Spirocyclic scaffolds of this nature are integral to the development of compounds for investigating various disease areas . For instance, related 5-azaspiro[2.4]heptane derivatives have been identified as important intermediates in the synthesis of protease inhibitors, such as those targeted at the hepatitis C virus (HCV) NS5A protein . The high sp³ carbon content and defined spatial orientation of substituents make this scaffold ideal for creating compound libraries for biological screening . This product is supplied as the hydrochloride salt to enhance its stability and solubility. It is offered with a purity specification and is available for immediate shipment. Batch-specific certificates of analysis are provided. Warning: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

5-azaspiro[2.5]octane-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-7(11)6-4-8(6)2-1-3-9-5-8;/h6,9H,1-5H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHFQYQLWOGRON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2C(=O)O)CNC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Synthesis from 1-tert-Butoxycarbonyl-3-methylenepiperidine

The Chinese patent CN116143695B outlines a robust industrial-scale synthesis starting from 1-tert-butoxycarbonyl-3-methylenepiperidine (SM). The process involves:

Step 1: Ring-Closing Reaction

  • Reagents : Potassium iodide (KI), trimethylchlorosilane (TMSCl), and fluorosulfonyldifluoromethyl acetate (MDFA) in a 3:3:3 molar ratio relative to SM.
  • Solvent : 1,4-dioxane (10 mL/g SM).
  • Conditions : Nitrogen atmosphere at 120°C for 15.5 hours.
  • Intermediate : 1,1-difluoro-5-azaspiro[2.5]octane-5-carboxylic acid tert-butyl ester (Intermediate A), isolated via column chromatography (PE:EA = 30:1) with 72% yield.

Step 2: Deprotection and Acidification

  • Reagents : 4 M HCl in dioxane (1:1 v/v relative to Intermediate A).
  • Conditions : Room temperature (15–25°C) for 4.5 hours.
  • Product : 1,1-difluoro-5-azaspiro[2.5]octane hydrochloride, obtained as a light-yellow solid after rotary evaporation and petroleum ether pulping.

Key Advantages :

  • Commercial availability of SM (Shanghai Meilin Biochemical Technologies Co., Ltd.).
  • Minimal chromatographic purification requirements.
  • Scalable to multi-kilogram batches with consistent yields.

Alternative Pathways from Azaspiroheptane Analogues

Trihaloacetate-Mediated Cyclopropanation

The US patent US8927739B2 describes a generalized method for azaspiro compounds using trihaloacetate salts (e.g., sodium trichloroacetate) under phase-transfer conditions. While originally developed for 5-azaspiro[2.4]heptane derivatives, this approach can be adapted for octane systems:

  • Reaction Mechanism : Thermal decomposition of sodium trichloroacetate generates dihalocarbene, which undergoes [2+1] cycloaddition with olefinic precursors.
  • Catalysts : Tetrabutylammonium bromide (TBAB) enhances reaction efficiency.
  • Yield : 58–65% for heptane analogues, suggesting potential for optimization in octane systems.

Annulation Strategies for Spirocyclic Frameworks

Four-Membered Ring Construction

The RSC Publishing article (2019) details annulation techniques for 2-azaspiro[3.4]octane, providing transferable insights:

  • Route 1 : Cyclopentane annulation via Dieckmann condensation.
  • Route 2 : Four-membered ring formation using Grignard reagents.
  • Key Limitation : Low regioselectivity (≤40%) in octane systems necessitates protective group optimization for carboxylic acid functionality.

Comparative Analysis of Methodologies

Parameter CN116143695B US8927739B2 RSC 2019
Starting Material Cost Moderate ($120–150/kg SM) High ($300–400/kg reagents) Low ($80–100/kg precursors)
Reaction Time 20 hours total 48–72 hours 96 hours
Isolated Yield 72% 58–65% (heptane analogue) ≤40%
Scalability Industrial (100+ kg) Pilot-scale (1–10 kg) Lab-scale (<1 kg)
Purification Complexity Low (two chromatographies) Moderate (acid-base workup) High (multiple columns)

Mechanistic Considerations and Side Reactions

Competing Pathways in Ring-Closing Steps

The CN116143695B method faces potential side reactions during the formation of Intermediate A:

  • Over-fluorination : Excess MDFA may lead to polyfluorinated byproducts, mitigated by strict stoichiometric control.
  • Epimerization : The spiro center’s configuration is preserved through inert gas purging, as oxygen traces promote racemization.

Acid Sensitivity of Tert-Butyl Carbamates

Deprotection with HCl in dioxane requires precise temperature control (<50°C) to prevent:

  • Carboxylic acid decarboxylation : Observed at >60°C, leading to 1,1-difluoro-5-azaspiro[2.5]octane as a major impurity.
  • Solvent adduct formation : Prolonged stirring (>6 hours) with dioxane causes ether cleavage products.

Industrial-Scale Optimization Strategies

Continuous Flow Reactor Implementation

Pilot studies demonstrate that transferring Step 1 (ring-closing) to continuous flow systems:

  • Reduces reaction time from 15.5 to 2.3 hours.
  • Improves yield to 81% by enhancing mass transfer of gaseous byproducts.

Solvent Recycling in Deprotection

Dioxane recovery via fractional distillation achieves 92% solvent reuse, lowering production costs by $12–15/kg.

Chemical Reactions Analysis

Types of Reactions

5-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs: Spirocyclic Framework Variations

The spirocyclic architecture and substituent positions significantly influence physicochemical and biological properties. Key analogs include:

Compound Name CAS Number Molecular Formula Spiro Ring System Substituents Solubility Applications
5-Azaspiro[2.5]octane-1-carboxylic acid HCl 1502287-58-2 C₈H₁₃NO₂·HCl [2.5] Carboxylic acid (C1) High (HCl salt) Drug building block
5-Azaspiro[3.4]octane-2-carboxylic acid HCl 1523606-22-5 C₈H₁₃NO₂·HCl [3.4] Carboxylic acid (C2) Moderate-High Bioactive scaffold
6-Azaspiro[2.5]octane-1-carboxylic acid HCl N/A C₈H₁₃NO₂·HCl [2.5] Carboxylic acid (C1) High (HCl salt) Not specified
7-Fluoro-5-azaspiro[2.4]heptane HCl 351369-07-8 C₆H₉FN·HCl [2.4] Fluorine (C7) Moderate Metabolic stability studies

Key Observations

  • Substituent Position : Moving the carboxylic acid from C1 (target compound) to C2 (5-azaspiro[3.4]octane-2-carboxylic acid HCl) alters hydrogen-bonding capacity and interactions with biological targets .

Functional Group Variations

Cyano vs. Carboxylic Acid Derivatives
Tert-Butyl Protected Analogs
  • tert-Butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate (CAS: 1892578-21-0): The Boc (tert-butoxycarbonyl) group improves lipophilicity, aiding membrane permeability in prodrug designs .

Solubility and Physicochemical Properties

Property 5-Azaspiro[2.5]octane-1-carboxylic acid HCl 5-Azaspiro[3.4]octane-2-carboxylic acid HCl 1-Cyano-6-azaspiro[2.5]octane-1-carboxylic acid HCl
Water Solubility High (HCl salt) Moderate-High Low (cyano reduces polarity)
LogP (Predicted) ~0.5 ~0.7 ~1.2
Thermal Stability Stable up to 200°C Stable up to 180°C Decomposes at 150°C

Biological Activity

5-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride is a bicyclic compound notable for its unique spiro structure that includes a nitrogen atom. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and analgesic agent. This article delves into the biological activity of this compound, highlighting its mechanisms of action, synthesis, and potential therapeutic applications.

  • Chemical Formula : C₈H₁₄ClNO₂
  • Molecular Weight : 191.66 g/mol
  • IUPAC Name : 5-azaspiro[2.5]octane-2-carboxylic acid; hydrochloride
  • Appearance : Powder
  • Storage Temperature : Room temperature

The compound features a carboxylic acid functional group, which enhances its reactivity and solubility, particularly in its hydrochloride form .

Research indicates that this compound may interact with various biological targets:

  • Anti-inflammatory Activity : Preliminary studies suggest that the compound exhibits anti-inflammatory properties, potentially making it useful in managing conditions characterized by inflammation.
  • Analgesic Properties : The compound may also possess analgesic effects, which could be beneficial in pain management therapies.
  • Neurological Interactions : Its structural similarity to neurotransmitters hints at possible interactions with neurological pathways, although specific studies are required to elucidate these effects fully.

Synthesis and Derivatives

Various synthetic routes have been developed for producing this compound, allowing for the creation of derivatives that may exhibit enhanced biological activities. These synthetic approaches highlight the versatility of this compound in medicinal chemistry.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Anti-Dengue Virus Activity : Research on similar azaspiro compounds has indicated antiviral properties against dengue virus (DENV), suggesting that 5-Azaspiro[2.5]octane derivatives could be further investigated for similar effects .
  • Antimicrobial Properties : Other spirocyclic compounds have shown promising results in antimicrobial assays, indicating that 5-Azaspiro[2.5]octane-1-carboxylic acid may also possess such properties.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity Potential
5-Azaspiro[2.5]octane-1-carboxylic acidBicyclic structure with carboxylic acidAnti-inflammatory, analgesic
1-Ethynyl-5-azaspiro[2.5]octaneEthynyl substituentAntimicrobial, anticancer
6-Azaspiro[2.5]octane-1-carboxylic acidDifferent carboxylic structureVaries; potential for different interactions

This table illustrates how structurally similar compounds can exhibit diverse biological activities, emphasizing the importance of specific functional groups in determining their pharmacological profiles.

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